N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide
Vue d'ensemble
Description
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. P2X7 receptors are involved in the regulation of various physiological processes, including immune response, inflammation, and pain perception. A-438079 has been extensively studied for its potential use in treating various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mécanisme D'action
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. P2X7 receptors are involved in the regulation of various physiological processes, including immune response, inflammation, and pain perception. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide binds to the P2X7 receptor and inhibits its activation, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been shown to reduce pain and inflammation, protect against neurodegeneration, and inhibit the growth and metastasis of cancer cells. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other purinergic receptors. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide is also stable and can be easily synthesized in large quantities. However, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in some experimental protocols. In addition, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the potential use of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide in combination with other drugs for the treatment of various diseases. Additionally, the safety and efficacy of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide in human clinical trials need to be investigated further. Finally, the role of the P2X7 receptor in various physiological processes needs to be further elucidated to fully understand the potential therapeutic applications of N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide.
Applications De Recherche Scientifique
N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been extensively studied for its potential use in treating various diseases, including chronic pain, neurodegenerative disorders, and cancer. In preclinical studies, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been shown to reduce pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, N-(1-cyclohexyl-1H-benzimidazol-5-yl)-1-adamantanecarboxamide has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
N-(1-cyclohexylbenzimidazol-5-yl)adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c28-23(24-12-16-8-17(13-24)10-18(9-16)14-24)26-19-6-7-22-21(11-19)25-15-27(22)20-4-2-1-3-5-20/h6-7,11,15-18,20H,1-5,8-10,12-14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGBLFHZAKCNJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-1H-1,3-benzodiazol-5-YL)adamantane-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.